Product packaging for Cefditoren dimer(Cat. No.:CAS No. 878002-85-8)

Cefditoren dimer

Cat. No.: B8822623
CAS No.: 878002-85-8
M. Wt: 1253.5 g/mol
InChI Key: DKCOGMPVRYSXGS-GRERCYAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefditoren Dimer is a recognized process-related impurity of Cefditoren Pivoxil, an oral third-generation cephalosporin antibiotic used to treat respiratory tract and skin infections . As a chemical impurity, this dimer is essential for analytical research and development, serving as a critical reference standard in quality control (QC) laboratories to ensure the purity, safety, and efficacy of pharmaceutical products . The controlled formation of this dimer occurs during the synthesis or storage of the parent drug substance, and its study is vital for monitoring and controlling the stability of pharmaceutical formulations . Researchers utilize this compound in methods development and validation, employing techniques such as high-performance liquid chromatography (HPLC) to establish precise specifications and comply with stringent regulatory guidelines for pharmaceutical impurities . Supplied with comprehensive characterization data, including exact molecular weight (1253.44 g/mol) and chemical formula (C51H56N12O14S6), this compound provides invaluable support for advanced pharmaceutical analysis . This product is designated For Research Use Only and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

CAS No.

878002-85-8

Molecular Formula

C51H56N12O14S6

Molecular Weight

1253.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[[4-[(Z)-C-[[(6R,7R)-2-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methylamino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C51H56N12O14S6/c1-24-30(82-20-54-24)13-11-26-15-78-42-34(40(66)62(42)36(26)44(68)74-22-76-46(70)50(3,4)5)58-38(64)32(60-72-9)28-17-80-48(56-28)52-19-53-49-57-29(18-81-49)33(61-73-10)39(65)59-35-41(67)63-37(45(69)75-23-77-47(71)51(6,7)8)27(16-79-43(35)63)12-14-31-25(2)55-21-83-31/h11-14,17-18,20-21,34-35,42-43H,15-16,19,22-23H2,1-10H3,(H,52,56)(H,53,57)(H,58,64)(H,59,65)/b13-11-,14-12-,60-32-,61-33-/t34-,35-,42-,43-/m1/s1

InChI Key

DKCOGMPVRYSXGS-GRERCYAISA-N

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)NCNC5=NC(=CS5)/C(=N/OC)/C(=O)N[C@@H]6C(=O)N7[C@@H]6SCC(=C7C(=O)OCOC(=O)C(C)(C)C)/C=C\C8=C(N=CS8)C)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NCNC5=NC(=CS5)C(=NOC)C(=O)NC6C7N(C6=O)C(=C(CS7)C=CC8=C(N=CS8)C)C(=O)OCOC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C

Origin of Product

United States

Mechanistic Pathways of Cefditoren Dimer Formation

Elucidation of Reaction Mechanisms Leading to Dimerization

The dimerization of Cefditoren (B193786) pivoxil is understood to proceed through a series of chemical reactions, primarily driven by nucleophilic attack and facilitated by specific reagents and catalysts.

Nucleophilic Attack-Driven Pathways

The core mechanism for the formation of the Cefditoren dimer involves a nucleophilic attack. One proposed pathway suggests that a cephem compound acts as a nucleophile, attacking an activated intermediate. chemicalbook.com This process is central to the covalent linking of two Cefditoren molecules.

Intermediate Species and Transition States in Dimerization

The dimerization process involves the formation of several transient intermediate species. A proposed reaction scheme illustrates the step-wise formation of the dimer. chemicalbook.com Initially, a cephem compound (I) engages in a nucleophilic attack on an activated reagent, such as the Vilsmeier reagent, to generate an initial intermediate (3). chemicalbook.com Subsequently, a second molecule of the cephem compound (I) performs a nucleophilic attack on this intermediate (3), leading to the formation of a larger intermediate species (5). chemicalbook.com This is followed by the elimination of a dimethylamine (B145610) group to form another intermediate (6), which then rearranges through the transfer of hydrogen ions to yield the final dimer product (7). chemicalbook.com While this provides a framework for the intermediate species, detailed characterization of the transition states in this process has not been extensively reported in the available literature.

Role of Specific Reagents and Catalysts in Dimer Formation

The formation of the this compound is significantly influenced by the presence of specific reagents and catalysts. Formaldehyde (B43269) solution is a key reagent in this process, reacting with Cefditoren pivoxil to facilitate the dimerization. google.com The reaction is typically carried out in the presence of an acid catalyst. google.com Various acids have been shown to be effective, including formic acid, acetic acid, sulfuric acid, and phosphoric acid. google.com Sulfuric acid is noted as a particularly preferred catalyst. google.com The molar ratio of Cefditoren pivoxil to the catalyst is an important parameter, with a typical ratio being 1:0.03. google.com

Influence of Process Parameters on Dimer Formation Kinetics

The rate of this compound formation is sensitive to several process parameters, including temperature and the solvent system used.

Temperature Dependence of Dimerization

The reaction temperature plays a critical role in the kinetics of dimer formation. The synthesis of the Cefditoren pivoxil dimer is typically conducted at elevated temperatures, with a preferred range of 50-100 °C. google.com A particularly preferred reaction temperature is 80 °C. google.com The reaction time is also a factor, generally ranging from 1.0 to 4.0 hours. google.com The data in the following table, derived from experimental examples, illustrates the impact of temperature on the reaction yield, which is indicative of the reaction rate.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
802.087.696.56
604.078.295.89
504.065.892.31

This data is compiled from examples provided in patent CN108727418B. google.com

Solvent System Effects on Dimerization Pathways

The choice of solvent significantly affects the dimerization process. The reaction is carried out in an organic solvent, with several options being viable. google.com These include tetrahydrofuran (B95107), acetonitrile (B52724), 1,4-dioxane, N,N-dimethylformamide, N,N-dimethylacetamide, and dimethyl sulfoxide. google.com Acetonitrile is highlighted as a particularly preferred solvent. google.com The following table demonstrates the influence of the solvent system on the reaction outcome.

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Acetonitrile802.087.696.56
Tetrahydrofuran604.078.295.89
Acetonitrile504.065.892.31

This data is compiled from examples provided in patent CN108727418B. google.com

pH Control and its Impact on Dimerization

The pH of the reaction medium, largely dictated by the presence and concentration of acidic catalysts, plays a pivotal role in the dimerization of cefditoren pivoxil. The synthesis of the cefditoren pivoxil dimer is often facilitated by an acidic environment. One patented method details a reaction where cefditoren pivoxil reacts with a formaldehyde solution in the presence of a catalyst to form the dimer google.com. The catalysts specified are acids such as formic acid, acetic acid, sulfuric acid, and phosphoric acid google.com.

The presence of these acids lowers the pH of the reaction mixture, creating conditions conducive to the dimerization reaction. For instance, one synthetic method explicitly uses sulfuric acid as a catalyst to achieve a high yield of the dimer chemicalbook.com. The acidic catalyst likely protonates the formaldehyde, making it a more reactive electrophile. This activated formaldehyde can then react with two molecules of cefditoren pivoxil, leading to the formation of a methylene (B1212753) bridge between them, which is characteristic of the dimer structure. The reaction temperature is also a critical factor, with one method specifying a range of 50-100 °C for the reaction to proceed effectively google.com.

The selection of the acid catalyst and its concentration directly influences the reaction rate and yield. While specific pH values are not always detailed, the use of these acids indicates that an acidic pH is a prerequisite for this particular pathway of dimer formation.

Reactant Stoichiometry and Concentration Effects on Dimer Yield

The stoichiometry and concentration of reactants are critical parameters that significantly affect the yield of the this compound. The molar ratio between cefditoren pivoxil, formaldehyde, and the acid catalyst must be carefully controlled to optimize the formation of the dimer and minimize side reactions.

In a described synthesis method, the feeding molar ratio of cefditoren pivoxil to the acid catalyst is specified to be in the range of 1:0.01 to 1:0.05 google.com. This indicates that a catalytic amount of acid is sufficient to promote the dimerization. The mass ratio of cefditoren pivoxil to the formaldehyde solution is also a key parameter, with a specified range of 1:0.08 to 1:0.25, where the formaldehyde solution has a mass fraction of 37-40% google.com.

One example of a synthesis started with 24.83g (0.04 mol) of Cefditoren pivoxil, 3.48g of formalin (37%~40% formaldehyde), and 0.12g (1.2 mmol) of sulfuric acid in 125mL of acetonitrile chemicalbook.com. This reaction, conducted at 80°C for 2.0 hours, resulted in a dimer yield of 87.6% chemicalbook.com. These figures highlight the direct impact of reactant quantities on the outcome of the reaction.

The concentration of the reactants in the chosen solvent also plays a role. A specified mass-to-volume ratio of cefditoren pivoxil to the solvent is given as 1:3-12 g/mL google.com. This concentration will affect the kinetics of the reaction, with higher concentrations generally leading to faster reaction rates. However, excessively high concentrations could potentially lead to an increase in the formation of other impurities.

The following interactive table summarizes the reactant stoichiometry from a reported synthesis method google.comchemicalbook.com.

ReactantMolar Ratio (relative to Cefditoren Pivoxil)Mass Ratio (relative to Cefditoren Pivoxil)Role
Cefditoren Pivoxil11Starting Material
Formaldehyde SolutionNot specified directly1:0.08 to 1:0.25Bridging Agent
Acid Catalyst1:0.01 to 1:0.05Not specified directlyCatalyst

Note: The data in this table is derived from patented synthesis methods for Cefditoren Pivoxil Dimer.

Advanced Synthetic Methodologies for Cefditoren Dimer

Targeted Synthesis of Cefditoren (B193786) Dimer for Reference Standard Generation

The generation of Cefditoren dimer as a reference standard is crucial for the pharmaceutical industry to ensure the quality and purity of Cefditoren Pivoxil drug substance. The dimer is a known impurity that can form during the synthesis or degradation of the active pharmaceutical ingredient.

Multi-Step Synthetic Routes (e.g., from Cefditoren Pivoxil or Cefditoren Sodium)

The primary precursor for the synthesis of this compound is Cefditoren Pivoxil. chemicalbook.comgoogle.com A common method involves the reaction of Cefditoren Pivoxil with a formaldehyde (B43269) solution in the presence of a catalyst. chemicalbook.comgoogle.com This reaction is typically carried out in an organic solvent, and the resulting dimer is then isolated and purified.

The general synthetic scheme starting from Cefditoren Pivoxil can be described as follows:

Reaction: Cefditoren Pivoxil is reacted with a formaldehyde solution in an organic solvent such as acetonitrile (B52724). chemicalbook.comgoogle.com

Catalysis: An acid catalyst, for instance, sulfuric acid, is employed to facilitate the dimerization. chemicalbook.comgoogle.com

Extraction and Purification: Following the reaction, the mixture is subjected to an extraction process using a solvent system like ethyl acetate (B1210297) and water. The organic layer is then washed, dried, and concentrated. The crude product is further purified by recrystallization from a suitable solvent like dichloromethane to yield the Cefditoren Pivoxil dimer. chemicalbook.comgoogle.com

While the synthesis from Cefditoren Pivoxil is well-documented, specific multi-step synthetic routes starting directly from Cefditoren Sodium to form the dimer are not extensively detailed in publicly available scientific literature. The common pathway involves the conversion of Cefditoren Sodium to Cefditoren Pivoxil, which then serves as the starting material for the dimerization process. google.com

Optimization of Reaction Conditions for Dimer Yield and Purity

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of developing an efficient synthetic process. Key parameters that are often optimized include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

One patented method highlights the impact of varying reactant ratios and reaction times on the yield and purity of the Cefditoren Pivoxil dimer. google.com The data from these experiments can be summarized in the following table:

Cefditoren Pivoxil (mol)Formaldehyde Solution (g)Sulfuric Acid (mmol)Reaction Time (h)Yield (%)Purity (%)
0.043.482.0181.995.91
0.046.211.21.580.695.39
0.041.991.22.580.295.41

This table is based on data from patent CN108727418B. The formaldehyde solution had a mass fraction of 37%-40%. Purity was determined by HPLC.

Another synthetic approach achieved a yield of 87.6% by reacting 0.04 mol of Cefditoren Pivoxil with 3.48 g of formaldehyde solution and 1.2 mmol of sulfuric acid in acetonitrile at 80°C for 2.0 hours. chemicalbook.com These findings underscore the importance of fine-tuning reaction parameters to maximize both the yield and purity of the final product.

Alternative Synthetic Strategies for Dimeric Forms (e.g., ring-opening dimerization)

Besides the direct dimerization of Cefditoren Pivoxil, alternative strategies have been explored to synthesize different dimeric forms, such as the ring-opening dimer. This type of dimer can also be a significant impurity in the manufacturing process of Cefditoren Pivoxil.

A patented method for the preparation of a Cefditoren Pivoxil ring-opening dimer involves dissolving Cefditoren Pivoxil in a mixed solvent and heating it to induce dimerization. patsnap.com The reaction conditions for this alternative strategy are summarized below:

Starting MaterialSolvent System (v/v)Temperature (°C)Yield (%)Purity (%)
Cefditoren Pivoxil (20g)Dichloromethane / Ethanol (5:1)55-95.4
Cefditoren Pivoxil (20g)Dichloromethane / Methanol (B129727) (8:1)50--
Cefditoren Pivoxil (20g)Chloroform / Ethyl Acetate (10:1)65-96.9

This table is based on data from patent CN110256464A. The yield is reported for the dried product after purification.

This method provides a route to a different dimeric impurity, which is also essential as a reference standard for comprehensive quality control of Cefditoren Pivoxil. google.compatsnap.com

Controlled Dimerization for Mechanistic Study Probes

Comprehensive Analytical Characterization of Cefditoren Dimer

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of molecular structures. For Cefditoren (B193786) dimer, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific NMR data for Cefditoren dimer is not extensively published in readily available literature, the principles of NMR analysis can be applied to deduce its structure. The structural elucidation of complex molecules, including dimers of other compounds, often relies on a suite of NMR experiments. ipb.ptresearchgate.net

One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR provide fundamental information. weebly.com ¹H-NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin splitting patterns. libretexts.org ¹³C-NMR, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). weebly.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, especially for complex structures like dimers. ipb.ptresearchgate.netweebly.com

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons within the same spin system. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting different molecular fragments. ipb.pt

By combining the information from these 1D and 2D NMR experiments, the complete connectivity of the this compound can be pieced together, confirming its dimeric nature and the specific linkage between the two Cefditoren units. nih.gov

Mass Spectrometry (MS) Techniques (e.g., LC-MS/TOF, HRMS, HRMSMS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.orgscirp.org

Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) has been effectively used in the characterization of degradation products of Cefditoren pivoxil, a prodrug of Cefditoren. nih.govresearchgate.net This technique provides accurate mass measurements, which are essential for determining the molecular formula of the this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (HRMSMS) are instrumental in confirming the elemental composition and elucidating the structure of impurities. researchgate.netscirp.org For instance, the molecular formula for a this compound impurity has been reported as C₅₁H₅₆N₁₂O₁₄S₆ with a molecular weight of 1253.45. pharmaffiliates.com

Table 1: Reported Molecular Information for Cefditoren and Related Impurities

Compound Catalogue No. CAS Number Molecular Formula Molecular Weight
Cefditoren PA 56 49000 104145-95-1 C₁₉H₁₈N₆O₅S₃ 506.58
This compound Impurity (Cefditoren impurity 9) PA 56 49600 878002-85-8 C₅₁H₅₆N₁₂O₁₄S₆ 1253.45
This compound Impurity P16 PA 56 49590 2410655-60-4 C₅₀H₅₆N₁₂O₁₄S₆ 1241.44

This data is based on information from a pharmaceutical reference standards supplier and provides insight into the molecular characteristics of Cefditoren and its dimer-related impurities. pharmaffiliates.com

The fragmentation pathway of a molecule in a mass spectrometer provides a fingerprint that can be used for structural confirmation. While the specific fragmentation pathway of the this compound is not detailed in the available search results, studies on Cefditoren pivoxil reveal major fragments that are key to understanding its structure. researchgate.net By subjecting the dimer to collision-induced dissociation (CID) in an HRMSMS experiment, the resulting fragment ions can be analyzed. scirp.org The fragmentation pattern of the dimer would likely involve cleavages at the linkage between the two monomer units and characteristic fragmentation of the Cefditoren core structure itself. researchgate.netresearchgate.net Comparing the fragmentation of the dimer to that of the Cefditoren monomer allows for the identification of common structural motifs and the elucidation of the dimeric linkage. researchgate.net

Table 2: Major Fragments of Cefditoren Pivoxil from LC-MS/TOF Studies

m/z Value
591.109
507.0468
491.0615
461.0429
447.0714
350.0660
282.0474

This table shows the major fragments observed for Cefditoren pivoxil, which can serve as a reference for interpreting the fragmentation of its dimer. researchgate.net

Isotopically labeled compounds are crucial for quantitative analysis using mass spectrometry. Cefditoren-D3, a deuterium-labeled analog of Cefditoren, is used as an internal standard to improve the accuracy and precision of quantifying Cefditoren in various samples. veeprho.com This stable isotope-labeled standard has a slightly higher mass than the unlabeled compound, allowing it to be distinguished by the mass spectrometer while behaving almost identically during sample preparation and chromatographic separation. veeprho.commdpi.comcaymanchem.com Although not directly used for the structural elucidation of the dimer, the use of labeled standards is a fundamental application in analytical methods developed for Cefditoren and its impurities. veeprho.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound is not available in the search results, a quantum chemical study of a 4-CEC dimer provides a model for how IR spectroscopy can be used to understand the structure of a crystalline dimer. researchgate.net An IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the Cefditoren molecule, such as:

β-lactam C=O stretch: Typically found in the region of 1730-1760 cm⁻¹.

Amide C=O stretch: Around 1630-1680 cm⁻¹.

C=C and C=N stretches: In the 1500-1650 cm⁻¹ region.

N-H and O-H stretches: In the broad region of 3200-3600 cm⁻¹.

By comparing the IR spectrum of the dimer with that of the Cefditoren monomer, subtle changes in the positions and intensities of these bands could provide evidence for the formation of the dimer and the nature of the linkage.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating impurities like this compound from the main drug substance and for their quantification. nih.govresearchgate.net HPLC methods are developed and validated to ensure they are specific, accurate, and precise for the intended analysis. researchgate.net

In studies of Cefditoren pivoxil, HPLC with a Diode Array Detector (HPLC-DAD) was used to separate degradation products. nih.govresearchgate.net A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com The gradient or isocratic elution conditions are optimized to achieve good resolution between Cefditoren, this compound, and other related impurities. researchgate.net

Once separated, the amount of this compound can be quantified. A patent application mentions that the level of this compound impurity can be controlled, with examples showing levels such as 0.633% and 0.215% in different batches. googleapis.com

Table 3: Example of HPLC Method Parameters for Separation

Parameter Condition
Column Reversed-Phase C18
Mobile Phase Acetonitrile and aqueous buffer
Detection UV-Vis (Diode Array Detector)
Flow Rate Optimized for separation

This table outlines typical parameters for an HPLC method used for the analysis of cephalosporins and their impurities. mdpi.com

Table of Compound Names Mentioned

Compound Name
Cefditoren
This compound
Cefditoren pivoxil
Cefditoren-D3
4-chloroethylcathinone (4-CEC)
Acetonitrile

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of Cefditoren and its related impurities, including the dimer. The development of a stability-indicating HPLC method is essential for separating the dimer from the active pharmaceutical ingredient (API) and other potential degradants.

A typical HPLC method involves a liquid chromatograph equipped with a UV detector, as Cefditoren and its related compounds show significant absorbance at a wavelength of 230 nm. bio-rad.com The separation is generally achieved on a reversed-phase column, where the separation mechanism is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. bio-rad.comnumberanalytics.com

Method validation is a regulatory requirement to confirm that an analytical procedure is suitable for its intended purpose. For assessing the purity of the this compound, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines. numberanalytics.com Validation ensures the reliability of the results by evaluating specificity, linearity, precision, accuracy, and sensitivity.

Specificity is demonstrated by the absence of interference from placebo components or other impurities at the retention time of the this compound. bio-rad.com The sensitivity of the method is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For Cefditoren-related impurities, these values have been established in the ranges of 0.0431 µg/mL to 0.1843 µg/mL for LOD and 0.1292 µg/mL to 0.6014 µg/mL for LOQ. bio-rad.com

The precision of the method, expressed as the Relative Standard Deviation (RSD), should be below 2.0% for the determination of the assay. bio-rad.com Linearity is assessed over a specific concentration range, with one study showing a linear range from 200.34 µg/mL to 1520.56 µg/mL for Cefditoren pivoxil. bio-rad.com

Table 1: HPLC Method Validation Parameters for Cefditoren Impurity Analysis

Parameter Typical Value/Range Reference
Linearity Range 200.34 - 1520.56 µg/mL bio-rad.com
Method Precision (%RSD) < 2.0% bio-rad.com
Limit of Detection (LOD) 0.0431 - 0.1843 µg/mL bio-rad.com
Limit of Quantitation (LOQ) 0.1292 - 0.6014 µg/mL bio-rad.com
API Recovery ~99.2% bio-rad.com

To achieve a successful separation of multiple components, including the Cefditoren monomer and its dimer, a gradient elution program is typically optimized. Gradient elution involves changing the composition of the mobile phase over time, which allows for the elution of compounds with a wide range of polarities.

The mobile phase often consists of an aqueous buffer and an organic modifier. For instance, a mixture of an ammonium (B1175870) acetate (B1210297) buffer (e.g., 25 mM, pH 3.5) and methanol has been used. numberanalytics.com An optimized gradient program starts with a higher proportion of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic modifier concentration to elute the more non-polar compounds like the this compound and the API. This ensures adequate resolution between all peaks of interest, with a resolution of more than 2 being a common system suitability requirement. bio-rad.com

The choice of the HPLC column is critical for the resolution of Cefditoren and its dimer. The most commonly used stationary phase is octadecylsilane (B103800) (ODS or C18) bonded to a silica (B1680970) support. This non-polar stationary phase provides effective separation for the moderately non-polar cephalosporin (B10832234) compounds through reversed-phase chromatography.

A specific column found to be suitable for the analysis is a Hypersil BDS, C18 column with dimensions of 100 x 4.6 mm and a particle size of 3 µm. bio-rad.com The smaller particle size (3 µm) contributes to higher efficiency and better resolution, allowing for faster analysis times. The selection of such a column is based on its ability to provide sharp peaks and good separation between the main component and its closely related impurities. bio-rad.com

Advanced Separation Techniques for Dimer Heterogeneity

While HPLC is the primary tool for purity assessment, advanced separation techniques can provide deeper insights into the heterogeneity of the this compound, especially if different forms or aggregation states exist.

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume. longdom.org The stationary phase consists of porous beads, and the separation principle is based on the differential access of molecules to these pores. shimadzu.comcytivalifesciences.com Larger molecules, which cannot enter the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents and elute later. rroij.com

For the this compound, SEC offers a valuable method to assess its size homogeneity and to separate it from the Cefditoren monomer. The dimer, being approximately twice the molecular weight of the monomer, would be expected to elute significantly earlier. This technique is particularly useful for detecting and quantifying higher-order aggregates, which is a critical quality attribute for many pharmaceutical products. rroij.com The separation is achieved without chemical interactions between the analyte and the stationary phase, preserving the structural integrity of the molecules. shimadzu.com

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. longdom.org This technique utilizes a stationary phase that has charged functional groups, which interact with oppositely charged analyte molecules. phenomenex.comscitechnol.com The separation is based on the reversible electrostatic interaction between the charged analytes and the charged resin.

The applicability of IEX to the analysis of this compound heterogeneity depends on the charge characteristics of the dimer compared to the monomer. The net charge of a molecule like Cefditoren is dependent on the pH of the mobile phase. longdom.org If the dimerization process alters the number of ionizable functional groups or their pKa values, the dimer may possess a different net charge than the monomer at a given pH. This difference in charge can be exploited for separation using either cation-exchange (with a negatively charged resin) or anion-exchange (with a positively charged resin) chromatography. scitechnol.com Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase to disrupt the electrostatic interactions. longdom.org IEX is a powerful tool for separating charge variants and other closely related impurities.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful analytical technique for the separation of impurities in pharmaceutical compounds. Its high efficiency and resolution make it a suitable method for the analysis of complex mixtures, including the separation of a drug from its closely related impurities such as dimers. While specific validated methods for the routine analysis of this compound using CE are not extensively published in peer-reviewed literature, stability-indicating capillary electrophoresis methods have been developed for Cefditoren. ksu.edu.sa These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities, which would include any dimeric forms.

The principle of separation in CE is based on the differential migration of charged species in an electrolyte-filled capillary under the influence of an electric field. For the analysis of Cefditoren and its dimer, a typical CE method would involve the optimization of several key parameters to achieve adequate separation.

Key Parameters for Capillary Electrophoresis of this compound:

ParameterTypical ConditionsPurpose
Capillary Fused-silica, 50-75 µm i.d., 40-60 cm total lengthProvides the separation channel. The small diameter aids in heat dissipation.
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a specific pHMaintains a stable pH and provides the conductive medium for electrophoresis.
Applied Voltage 15-30 kVDriving force for the separation of analytes based on their charge-to-size ratio.
Temperature 20-30 °CAffects viscosity of the BGE and migration times; needs to be controlled for reproducibility.
Injection Mode Hydrodynamic or electrokineticIntroduces a precise amount of the sample into the capillary.
Detection UV-Vis detector (e.g., at 230 nm or 254 nm)Monitors the separated analytes as they pass through the detection window.

The development of a CE method for this compound would focus on optimizing the BGE composition and pH to maximize the difference in electrophoretic mobility between the Cefditoren monomer and its dimer. The larger size of the dimer would typically result in a different charge-to-mass ratio, enabling its separation. Validation of such a method would be performed according to International Council for Harmonisation (ICH) guidelines to ensure its selectivity, sensitivity, and robustness for quality control purposes. nih.gov

Advanced Structural Elucidation Strategies for Novel Dimeric Forms

The unambiguous identification and structural characterization of novel dimeric forms of Cefditoren necessitate the use of advanced analytical techniques. Mass spectrometry-based methods, in particular, play a pivotal role in providing detailed structural information.

Hydrogen/Deuterium (B1214612) (H/D) Exchange Studies

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformation, dynamics, and interactions in solution. thermofisher.comacs.org While extensively used for large biomolecules, the principles of HDX-MS can also be applied to smaller molecules like this compound to understand its structure and the interface of dimerization. frontiersin.org

In an HDX-MS experiment, the labile amide protons on the molecule are exchanged with deuterium from a deuterated solvent (e.g., D₂O). thermofisher.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. waters.com Protons involved in the dimer interface are typically protected from exchange compared to those on the exposed surfaces of the molecule. By measuring the rate and extent of deuterium uptake in different parts of the molecule using mass spectrometry, the dimerization interface can be mapped.

Conceptual Workflow for H/D Exchange Study of this compound:

Incubation: The this compound is incubated in a D₂O-based buffer for varying periods.

Quenching: The exchange reaction is quenched by lowering the pH and temperature.

Fragmentation (optional but informative): The deuterated dimer is subjected to fragmentation (e.g., through collision-induced dissociation) within the mass spectrometer to localize the deuterium uptake to specific regions of the molecule.

Mass Analysis: The mass increase due to deuterium incorporation is measured by a high-resolution mass spectrometer.

Data Analysis: By comparing the deuterium uptake of the dimer to that of the monomer, regions with reduced exchange in the dimer can be identified as being part of the dimerization interface.

Illustrative Data from a Hypothetical H/D Exchange Experiment:

Molecular SpeciesPeptide Fragment (Hypothetical)Deuterium Uptake (Monomer)Deuterium Uptake (Dimer)Interpretation
CefditorenFragment A55Exposed region in both monomer and dimer.
CefditorenFragment B82Protected region in the dimer, suggesting involvement in the dimerization interface.
CefditorenFragment C66Exposed region in both monomer and dimer.

This approach can provide invaluable insights into the non-covalent interactions that stabilize the dimeric form of Cefditoren.

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of unknown compounds, including process impurities and degradation products like dimers. mdpi.com The analysis of Cefditoren and its degradation products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported, providing a basis for the characterization of its dimeric forms. nih.govnih.govresearchgate.net The existence of a Cefditoren pivoxil dimer has been confirmed, and its synthesis has been described for use as an impurity reference substance. nih.govgoogle.com

In a typical tandem MS experiment for this compound, the dimer would first be separated from other components by liquid chromatography. The eluting compound corresponding to the dimer's mass would then be selected as the precursor ion in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation pathway of Cefditoren itself is known and can be used to interpret the fragmentation of its dimer. nih.gov For a this compound, one would expect to observe a precursor ion with a mass-to-charge ratio (m/z) corresponding to the dimer. The subsequent fragmentation would likely involve the cleavage of the bond linking the two monomer units, as well as characteristic fragmentations of the Cefditoren monomer units themselves.

Expected Tandem Mass Spectrometry Data for this compound:

IonExpected m/z (for [M+H]⁺)Description
Precursor Ion ~1013Protonated this compound
Product Ion 1 ~507Protonated Cefditoren Monomer
Product Ion 2 VariousCharacteristic fragments of the Cefditoren monomer (e.g., loss of side chains, cleavage of the β-lactam ring)

Degradation Pathways Involving Cefditoren Dimer Formation

Hydrolytic Degradation Pathways and Dimerization

Hydrolysis is a primary degradation pathway for many β-lactam antibiotics, including cefditoren (B193786). The susceptibility of the cefditoren molecule to hydrolysis under acidic, basic, and neutral conditions can lead to the formation of various degradation products, including the potential for dimerization. Forced degradation studies on the prodrug cefditoren pivoxil have shown that it is susceptible to degradation under hydrolytic conditions, with one of the primary degradants being the active drug, cefditoren. nih.govnih.govresearchgate.net

Acid-Induced Dimerization

Under acidic conditions, the degradation of cephalosporins can be initiated by the protonation of the β-lactam ring, making it more susceptible to nucleophilic attack. While the primary acid-catalyzed degradation of cefditoren typically involves the opening of the β-lactam ring, the potential for subsequent reactions leading to dimerization exists. For instance, a patent for a "cefditoren pivoxil dimer" describes a preparation method involving the reaction of cefditoren pivoxil with a formaldehyde (B43269) solution under the action of a catalyst, which can be an acid like formic acid, acetic acid, sulfuric acid, or phosphoric acid. google.com Although this describes a synthetic route for an impurity standard rather than a degradation pathway, it suggests that under certain acidic conditions and in the presence of specific reactants, dimerization can be facilitated.

Base-Induced Dimerization

Base-catalyzed degradation of cefditoren is generally more rapid than acid-catalyzed degradation. The mechanism often involves the deprotonation of the amine or other acidic protons, followed by intramolecular or intermolecular reactions. Studies on cefditoren pivoxil have demonstrated significant degradation under alkaline conditions. nih.gov While direct evidence from published degradation studies for a base-induced dimerization of cefditoren is limited, the formation of reactive intermediates under basic conditions could potentially lead to intermolecular reactions resulting in dimeric structures.

Neutral Hydrolysis Mechanisms

In neutral aqueous solutions, the degradation of cefditoren can still occur, albeit at a slower rate compared to acidic or basic conditions. The hydrolysis mechanism in neutral pH is often more complex and can involve water acting as a nucleophile. Studies have shown that cefditoren pivoxil degrades in neutral hydrolytic conditions. nih.govnih.govresearchgate.net The formation of a "ring open dimer" of cefditoren has been noted in the context of impurities, suggesting that once the primary beta-lactam ring is hydrolyzed, the resulting open-ring intermediate may undergo dimerization. google.com

Oxidative Degradation and Dimer Formation

Cefditoren is susceptible to oxidative degradation, particularly when exposed to oxidizing agents like hydrogen peroxide. nih.govjapsonline.com The aminothiazole group present in the cefditoren structure is known to be susceptible to oxidation, which can lead to dimerization. This oxidative coupling is a potential pathway for the formation of dimer impurities. While detailed mechanistic studies specifically for cefditoren dimer formation via oxidation are not extensively published, the general reactivity of the thiazole (B1198619) ring suggests this is a plausible degradation route.

Thermal Degradation Studies and Dimer Formation

According to forced degradation studies conducted on cefditoren pivoxil, the compound is relatively stable under thermal stress conditions. nih.govnih.govresearchgate.net Significant degradation is not typically observed under standard thermal stress testing as per ICH guidelines. However, it is important to note that the absence of significant degradation does not entirely preclude the formation of minor impurities, which could include dimers, especially over extended periods or at higher temperatures.

Photolytic Degradation Studies and Dimer Formation

Similar to thermal degradation, cefditoren pivoxil has been found to be stable under photolytic stress conditions when exposed to UV and visible light. nih.govnih.govresearchgate.net Therefore, the formation of a this compound through photolytic degradation pathways is not considered a significant route of impurity formation under normal conditions.

Summary of Degradation Products

The following table summarizes the key degradation products and impurities related to this compound formation.

Compound Name Formation Context Notes
CefditorenPrimary degradation product of cefditoren pivoxil under hydrolytic conditions. nih.govnih.govresearchgate.netThe active pharmaceutical ingredient.
Cefditoren Pivoxil DimerSynthesized as an impurity reference substance. google.comPrepared using formaldehyde and an acid catalyst.
Cefditoren Impurity 10, Ring Open DimerListed as a pharmaceutical impurity. google.comStructure suggests dimerization occurs after the opening of the beta-lactam ring.

Identification and Characterization of Specific Dimeric Degradants (e.g., Ring-Opening Dimer)

The degradation of cefditoren can lead to the formation of various impurities, including dimeric structures. Among these, the ring-opening dimer is a significant degradant that has been the subject of study. The identification and characterization of these dimers are crucial for understanding the stability of cefditoren and ensuring the quality of pharmaceutical formulations.

Research has focused on isolating and elucidating the structure of these complex molecules. One notable dimeric impurity is the Cefditoren ring-opening dimer. theclinivex.compharmaffiliates.com This compound is formed through a degradation pathway involving the opening of the β-lactam ring of one cefditoren molecule, which then reacts with a second molecule.

The preparation of the Cefditoren pivoxil ring-opening dimer has been described through a multi-step synthesis. google.com This process involves protecting the amino group of cefditoren pivoxil, followed by ring opening, reaction with another molecule of cefditoren pivoxil to form the dimer, and finally deprotection to yield the desired product. google.com This synthetic route provides a means to produce the dimer for use as a reference standard in analytical testing.

Characterization of these dimeric impurities typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to separate the dimer from the parent drug and other degradation products. researchgate.netnih.govnih.gov Further characterization is achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular weight and elucidate the precise chemical structure. google.com

For instance, a preparation method for a Cefditoren pivoxil ring-opening dimer yielded a product with a purity of 97.8% as determined by HPLC. google.com The molecular ion peak was observed at m/z 1242.23 (M+1), consistent with the molecular formula C₅₀H₅₆N₁₂O₁₄S₆. google.com The structure was further confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. google.com

Another identified dimeric impurity is referred to as "this compound". nih.govsimsonpharma.com This impurity has a distinct molecular formula and weight from the ring-opening dimer. The characterization data for these and other related compounds are essential for their use as impurity reference standards in the quality control of Cefditoren pivoxil. google.com

Below are interactive data tables summarizing the key identification details for specific Cefditoren dimeric degradants.

Table 1: Physicochemical Properties of Cefditoren Dimeric Degradants

Property This compound Cefditoren Ring-Opening Dimer
Molecular Formula C₅₁H₅₆N₁₂O₁₄S₆ nih.govsimsonpharma.com C₅₁H₅₉N₁₃O₁₄S₆ simsonpharma.comaxios-research.com
Molecular Weight 1253.47 g/mol simsonpharma.com 1270.48 g/mol simsonpharma.comsimsonpharma.com

| CAS Number | 878002-85-8 nih.govveeprho.comsynzeal.comallmpus.com | Not Available pharmaffiliates.comsimsonpharma.comaxios-research.com |

Table 2: Analytical Characterization of a Synthesized Cefditoren Pivoxil Ring-Opening Dimer

Analytical Technique Finding Reference
HPLC Purity 97.8% google.com
Relative Retention Time (RRT) 2.71 google.com
Mass Spectrometry (m/z) 1242.23 (M+1) google.com

| Structural Confirmation | ¹H-NMR and ¹³C-NMR | google.com |

Crystallization and Solid State Aspects of Cefditoren Dimer

Recrystallization Techniques for Dimer Purification

The purification of the Cefditoren (B193786) dimer, often a byproduct in the synthesis of Cefditoren pivoxil, is crucial for its use as a reference standard in quality control. acs.org Recrystallization is a fundamental technique employed to achieve high purity by separating the dimer from residual reactants and other impurities. guidechem.comresearchgate.net The process generally involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization, leaving impurities behind in the solvent. researchgate.netmdpi.com

Several methods for the purification of the Cefditoren pivoxil ring-opening dimer have been detailed in scientific literature and patents, often involving a combination of chromatography and recrystallization. A common primary purification step is silica (B1680970) gel column chromatography. justia.comresearchgate.net Following chromatographic separation, recrystallization is performed to obtain the final, high-purity product.

Key techniques and solvent systems employed include:

Column Chromatography followed by Recrystallization: Crude product is first passed through a silica gel column. The choice of eluent is critical for effective separation. Subsequently, the collected fractions containing the dimer are concentrated, and the resulting solid is recrystallized. acs.orgjustia.comresearchgate.net

Direct Recrystallization: In some procedures, the crude product obtained after the initial reaction is directly subjected to recrystallization without a prior chromatographic step. acs.org

Anti-Solvent Crystallization: This technique involves dissolving the compound in a solvent in which it is soluble and then adding an "anti-solvent" in which it is insoluble to induce precipitation. For related cephalosporins, a solution in a solvent like ethyl acetate (B1210297) is added to an anti-solvent such as cyclohexane (B81311) to complete the crystallization process. nih.gov

The table below summarizes various purification protocols found in published literature.

Table 1: Documented Purification Techniques for Cefditoren Dimer
Purification MethodSolvent/Eluent SystemResulting Purity (HPLC)Source
Silica Gel Column ChromatographyDichloromethane-Methanol (80:1)97.3% researchgate.net
Silica Gel Column ChromatographyChloroform-Methanol (70:1)95.4% researchgate.net
Silica Gel Column ChromatographyDichloromethane-Ethanol (100:1)96.9% researchgate.net
Silica Gel Column ChromatographyEthyl acetate-Petroleum ether (1:1)95.9% - 97.8% justia.com
Recrystallization of Crude ProductDichloromethane92.31% acs.org
Recrystallization of Crude ProductChloroformNot specified acs.org

Polymorphism and Amorphous Forms of Dimeric Species

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. mdpi.com These different forms have distinct arrangements of molecules in the crystal lattice, which can significantly affect physicochemical properties such as solubility, stability, and dissolution rate. improvedpharma.comaurigaresearch.com In addition to crystalline forms, compounds can also exist in an amorphous state, which lacks long-range molecular order and typically exhibits higher solubility but lower physical stability compared to its crystalline counterparts. nih.govnih.gov

The characterization of these solid-state forms is a critical aspect of pharmaceutical development and is typically performed using techniques such as:

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form based on its crystal lattice. improvedpharma.comkuleuven.be

Differential Scanning Calorimetry (DSC): Measures thermal events like melting and phase transitions, which differ between polymorphs. improvedpharma.com

Solid-State Nuclear Magnetic Resonance (ssNMR): A powerful tool for characterizing drug forms, including amorphous content and impurities, directly in the solid state. bruker.comnih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs by detecting differences in molecular interactions. kuleuven.benih.gov

Influence of Solvent Systems on Dimer Crystallization

The choice of solvent is a critical parameter in crystallization, as it can profoundly influence polymorphic selectivity, crystal habit (shape), and purity. nih.govmatec-conferences.org The interaction between the solute (this compound) and the solvent at a molecular level dictates the nucleation and growth processes. researchgate.netmatec-conferences.org Solvents can affect crystallization through various mechanisms, including solubility moderation and specific interactions, such as hydrogen bonding, with the solute molecules. matec-conferences.org

Patents describing the preparation of the this compound list several organic solvents used during the reaction and subsequent purification, indicating their suitability for dissolving the dimer and facilitating its crystallization upon cooling or concentration. acs.org

Table 2: Solvents Used in the Synthesis and Crystallization of this compound
SolventRole in the ProcessSource
Acetonitrile (B52724)Reaction Solvent acs.org
Tetrahydrofuran (B95107)Reaction Solvent justia.com
N,N-Dimethylformamide (DMF)Reaction Solvent acs.org
DichloromethaneReaction & Recrystallization Solvent acs.org
ChloroformRecrystallization Solvent acs.org
Ethyl Acetate / Butyl AcetateExtraction Solvent acs.org

While specific studies on how these solvents affect the crystal morphology of the this compound are limited, general principles of crystallization can be applied. For instance, the polarity and hydrogen-bonding capacity of the solvent can influence which crystal faces grow fastest, thereby altering the final shape of the crystal. acs.orgnih.gov In the crystallization of other complex organic molecules, apolar solvents have been observed to produce crystals with higher aspect ratios (more needle-like). nih.gov Given the complex structure of the this compound with multiple sites for hydrogen bonding, its interaction with protic versus aprotic solvents would likely play a significant role in the resulting crystal form and habit.

Surface Energetics and Interfacial Interactions of Dimer Aggregates

Inverse Gas Chromatography (IGC) is a powerful technique used to characterize the surface energy of powders. nih.govnih.govazom.com Studies on Cefditoren pivoxil using IGC have revealed a direct correlation between its surface energy and its degree of crystallinity. nih.gov Key findings for Cefditoren pivoxil, which are likely relevant to the dimer, include:

Effect of Disorder: As the material becomes more amorphous (less crystalline), for instance through milling, its surface energy changes. Specifically, the surface becomes more basic. nih.gov

Exposure of Functional Groups: This change in surface chemistry is attributed to the exposure of different functional groups on the particle surface. For Cefditoren pivoxil, increased disorder exposes more carbonyl groups, which have an electron-donating (basic) nature. nih.gov

Influence of Humidity: The surface properties are sensitive to environmental conditions. The basic nature of the amorphous Cefditoren pivoxil surface decreases as relative humidity increases. This is because water molecules are preferentially adsorbed onto the most hydrophilic sites, which are believed to be the exposed carbonyl groups, effectively shielding them. nih.gov

These principles suggest that the surface of this compound aggregates would be chemically active, with its energetic properties dependent on the degree of crystallinity and the specific functional groups exposed at the interface. The dimer structure, formed by linking two Cefditoren molecules, would possess numerous polar functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds. These interactions are fundamental to the formation of stable crystal lattices and aggregates. researchgate.net The nature of the exposed surfaces would dictate how dimer aggregates interact with each other and with their environment, influencing the physical stability and handling properties of the bulk powder.

Computational and Theoretical Investigations of Cefditoren Dimer

Molecular Modeling and Simulation of Dimerization Processes

The formation of a dimer from two Cefditoren (B193786) monomers is a process ripe for computational investigation. Molecular modeling and simulation techniques would provide invaluable insights into the energetic favorability, kinetics, and structural characteristics of this process.

Quantum Mechanical (QM) Calculations

Quantum mechanics offers a highly accurate approach to understanding the electronic structure and energetics of molecular systems. nih.gov For the Cefditoren dimer, QM calculations would be essential to determine the geometry of the dimer, the nature of the intermolecular interactions holding the monomers together, and the energy landscape of the dimerization reaction.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. In the context of the this compound, DFT could be employed to:

Optimize the geometry of the dimer to find its most stable three-dimensional structure.

Calculate the binding energy of the dimer, indicating the strength of the interaction between the two Cefditoren units.

Analyze the electronic properties , such as the distribution of electron density and the nature of the chemical bonds formed upon dimerization.

A study on cephalosporin (B10832234) intermediates utilized the B3LYP/6-311G+(d,p) level of theory to calculate molecular structures and energies, demonstrating a practical application of DFT in this class of molecules. digitellinc.com

Table 1: Potential DFT Functionals for this compound Investigation

Functional CategoryExample FunctionalsPotential Application for this compound
Hybrid GGAB3LYP, PBE0Good balance of accuracy for geometry and energetics.
Range-SeparatedCAM-B3LYP, ωB97X-DImproved description of long-range interactions, potentially important in dimer formation.
Double HybridB2PLYP, DSD-PBEP86Higher accuracy for thermochemistry and non-covalent interactions, at a greater computational cost.

This table is illustrative of the types of functionals that could be selected for such a study.

Hartree-Fock (HF) theory provides a fundamental starting point for many QM calculations. While it neglects electron correlation, it can be a useful, less computationally intensive method for initial structural explorations.

Møller-Plesset perturbation theory, particularly at the second order (MP2), incorporates electron correlation and is often more accurate than DFT for describing non-covalent interactions, which are likely crucial in the this compound.

The choice of a basis set is critical for the accuracy of any QM calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule the size of the this compound, a balance must be struck between the size and flexibility of the basis set and the computational resources required.

Table 2: Representative Basis Sets for Molecular Calculations

Basis Set FamilyExample Basis SetsDescription
Pople Style6-31G(d), 6-311+G(d,p)Widely used, with increasing flexibility and inclusion of polarization and diffuse functions.
Dunning's Correlation Consistentcc-pVDZ, aug-cc-pVTZDesigned to systematically converge towards the complete basis set limit, ideal for high-accuracy calculations.

This table provides examples of commonly used basis sets.

Convergence testing would be necessary to ensure that the chosen basis set is adequate and that the calculated properties are not significantly changing with a further increase in basis set size.

When calculating the interaction energy between two molecules in a dimer, an artificial lowering of the energy can occur due to the basis functions of one monomer describing the electrons of the other. This is known as the Basis Set Superposition Error (BSSE). The counterpoise correction method is the standard approach to mitigate this error and obtain a more accurate binding energy.

Molecular Dynamics (MD) Simulations of Dimer Aggregation

While QM methods provide a detailed look at the static properties of the dimer, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior and the process of aggregation. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time.

For the this compound, MD simulations could be used to:

Simulate the dimerization process in a solvent, providing insights into the mechanism and kinetics of dimer formation.

Study the stability of the dimer over time at different temperatures and in various solvent environments.

Investigate the potential for further aggregation beyond the dimer, to form trimers or larger oligomers, which has been observed for other cephalosporins like cefotaxime. frontiersin.org

The development of an accurate force field, a set of parameters describing the potential energy of the system, would be a critical first step for any MD simulation of the this compound.

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. wustl.edu In the context of the this compound, MC simulations are invaluable for exploring its vast conformational space. Unlike deterministic methods like molecular dynamics, MC methods are not constrained by the need to solve equations of motion, allowing for more efficient sampling of equilibrium properties through clever, and sometimes unphysical, moves that generate trial configurations. wustl.edu

The process begins with an initial configuration of the this compound. A random move is then attempted, which alters the spatial arrangement of the monomers. This move is accepted or rejected based on a criterion, such as the Metropolis algorithm, which ensures that the sampled configurations follow a Boltzmann distribution. wustl.edu This allows for the calculation of thermodynamic properties. A key requirement for a successful MC simulation is ergodicity, meaning that any accessible configuration can be reached from any other in a finite number of steps. wustl.edu

For complex molecules like the this compound, advanced MC techniques can be employed. These include chain-breaking moves and connectivity-altering moves, which can dramatically accelerate the sampling of long-range conformational features. frontiersin.org By exploring a wide range of conformations, MC simulations can identify low-energy, stable structures of the this compound, providing a foundational understanding of its preferred geometries.

Intermolecular Interaction Analysis of Dimeric Species

Once a set of representative this compound conformations is obtained, a detailed analysis of the intermolecular interactions is crucial to understand the forces holding the dimer together.

Electrostatic Interaction Energy Calculations

Electrostatic interactions are a primary driving force in the formation of molecular dimers, particularly for polar molecules like Cefditoren. The accurate and rapid evaluation of these interactions is a significant challenge in computational chemistry. nih.gov One of the most convenient and precise approaches is based on a Buckingham-type approximation, which utilizes a multipole moment expansion of the molecular or atomic charge distributions. nih.govbuffalo.edu

Table 1: Illustrative Electrostatic Interaction Energies for this compound Conformations

Dimer Conformation Method Electrostatic Interaction Energy (kcal/mol)
Head-to-Tail Buckingham Multipolar Expansion -15.2
Stacked Morokuma-Ziegler EDA -12.8
T-Shaped Buckingham Multipolar Expansion -9.5
Head-to-Tail Ab initio (HF/6-31G*) -16.0
Stacked Ab initio (HF/6-31G*) -13.5

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.

Dispersion Interactions and Correction Potentials

Dispersion forces, also known as London dispersion forces, are a quantum mechanical phenomenon arising from instantaneous fluctuations in electron density. uni-giessen.de These attractive forces are crucial for the stability of many molecular complexes, including dimers. Density Functional Theory (DFT) calculations often require empirical corrections to accurately account for dispersion interactions. iastate.edu

The DFT-D method, for example, adds a dispersion energy correction to the standard Kohn-Sham energy. iastate.edu This correction can be derived from first principles using methods like the Effective Fragment Potential (EFP), resulting in DFT-D(EFP). iastate.edu Such approaches have been shown to yield results in good agreement with high-level coupled-cluster calculations. iastate.edu For the this compound, applying these correction potentials would provide a more accurate picture of the total interaction energy, particularly for conformations where dispersion forces are expected to be significant, such as stacked arrangements.

Hydrogen Bonding Networks within Dimer Structures

Hydrogen bonds are a specific and crucial type of intermolecular interaction that would likely play a significant role in the stabilization of the this compound. nih.govscispace.com The Cefditoren molecule contains several potential hydrogen bond donors and acceptors, such as the amide, carboxyl, and thiazole (B1198619) groups. The formation of intermolecular hydrogen bonds can be investigated using both quantum chemical calculations and analyses of crystal structure databases. cam.ac.uk

Computational methods can identify the geometric parameters of hydrogen bonds (e.g., donor-acceptor distance and angle) and calculate their energetic contribution to the dimer's stability. rsc.org The Atoms in Molecules (AIM) theory can be used to analyze the electron density distribution and confirm the presence of bond critical points associated with hydrogen bonds. nih.gov The cooperative nature of hydrogen bonding, where the formation of one bond can strengthen adjacent ones, is also an important factor to consider. lsbu.ac.uk

Table 2: Hypothetical Hydrogen Bond Analysis for a this compound Conformation

Donor Atom Acceptor Atom D-H···A Distance (Å) D-H···A Angle (°) Estimated Bond Energy (kcal/mol)
N-H (Amide) O=C (Carboxyl) 1.95 170 -5.2
O-H (Carboxyl) N (Thiazole) 2.05 165 -4.1
N-H (Amine) O (Ester) 2.10 160 -3.5

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.

Charge Transfer Mechanisms in Dimer Formation

Charge transfer is an important component of intermolecular interactions, where electrons move from an electron-donating region of one monomer to an electron-accepting region of another. lsbu.ac.uk This phenomenon contributes to the stabilization of the dimer and can be quantified using computational methods.

Prediction of Dimer Formation Propensity

Predicting whether a molecule is likely to form dimers under certain conditions is a key aspect of computational analysis. Several factors influence the propensity for dimerization, including the strength of intermolecular interactions and the conformational flexibility of the monomer.

Computational tools and models have been developed to predict the dimerization of proteins and other molecules. frontiersin.orgbiorxiv.orgnmr.ru For small molecules like Cefditoren, the propensity for dimer formation can be assessed by calculating the free energy of dimerization. This involves comparing the free energy of the dimer to that of two separate monomers. A negative free energy of dimerization indicates that the formation of the dimer is a spontaneous process.

The analysis of intermolecular interactions, as described in the previous sections, provides the energetic basis for this prediction. By summing the contributions from electrostatic interactions, dispersion forces, hydrogen bonding, and other effects, and accounting for entropic penalties, a comprehensive picture of the this compound's stability can be constructed. This information is critical for understanding the behavior of Cefditoren in both solid-state and solution environments.

Computational Prediction of Spectroscopic Signatures for Dimer Characterization

The unequivocal identification and characterization of the this compound necessitate a detailed analysis of its spectroscopic signatures. Computational chemistry provides a powerful, non-destructive avenue to predict these signatures, offering a theoretical framework to compare against experimental data. By employing sophisticated quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. These theoretical predictions are invaluable for elucidating the three-dimensional structure of the dimer and understanding its electronic properties.

The primary computational methods utilized for predicting spectroscopic properties are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as those involved in UV-Vis absorption. researchgate.netmdpi.comrsc.org These methods allow for the calculation of molecular geometries, vibrational frequencies, and electronic transitions with a high degree of accuracy. mdpi.comnih.gov

Predicted ¹H-NMR and ¹³C-NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with considerable accuracy, providing a theoretical spectrum that can be directly compared with experimental results. schrodinger.com The prediction of NMR spectra for the this compound involves optimizing its geometry and then calculating the magnetic shielding tensors for each nucleus.

The formation of the dimer is expected to induce significant changes in the chemical shifts of protons and carbons near the linkage site compared to the monomeric Cefditoren. These predicted shifts are crucial for identifying the specific atoms involved in the dimerization process. Below are hypothetical tables of predicted ¹H-NMR and ¹³C-NMR chemical shifts for a this compound, calculated using DFT at the B3LYP/6-31G(d,p) level of theory in a simulated solvent environment.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) of Monomer Predicted Chemical Shift (δ, ppm) of Dimer Predicted Δδ (Dimer - Monomer)
Methylene (B1212753) bridge (-CH₂-)N/A4.85N/A
Amine (-NH₂)7.207.55+0.35
Thiazole ring H6.957.10+0.15
β-lactam ring H5.505.65+0.15
Dihydrothiazine ring H3.603.75+0.15
Methyl (-CH₃)2.102.12+0.02

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) of Monomer Predicted Chemical Shift (δ, ppm) of Dimer Predicted Δδ (Dimer - Monomer)
Methylene bridge (-CH₂-)N/A55.2N/A
Carbonyl (β-lactam)165.8166.5+0.7
Carbonyl (ester)172.1172.3+0.2
Thiazole ring C148.5150.0+1.5
β-lactam ring C60.361.8+1.5
Dihydrothiazine ring C28.929.5+0.6

These tables illustrate how computational predictions can pinpoint the specific spectral changes expected upon dimerization, providing a clear roadmap for experimental verification.

Predicted UV-Vis and IR Spectroscopic Signatures

UV-Vis Spectroscopy

Theoretical calculations of the UV-Vis absorption spectrum are performed using TD-DFT. researchgate.netmdpi.com These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The formation of a this compound is anticipated to alter the electronic structure, leading to shifts in the absorption maxima (λ_max) compared to the monomer. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, can serve as a clear indicator of dimer formation.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Compound Predicted λ_max (nm) Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Primary Electronic Transition
Cefditoren Monomer27518,500π → π
This compound28835,200π → π

The predicted bathochromic shift and hyperchromic effect (increase in molar absorptivity) in the dimer are consistent with the formation of a larger conjugated system or through-space electronic interactions.

IR Spectroscopy

Table 4: Key Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) in Monomer Predicted Frequency (cm⁻¹) in Dimer Change in Frequency
β-lactam C=O stretch17751782+7
Amide C=O stretch16801685+5
C-N stretch (β-lactam)13901394+4
C-S stretch (thiazole)680675-5
Inter-monomer stretchN/A~450N/A

The predicted shifts in the vibrational frequencies, especially the slight increase in the β-lactam carbonyl stretch, can be attributed to changes in the ring strain and electronic environment upon dimerization. The appearance of a new low-frequency mode corresponding to the inter-monomer vibration would be a strong piece of evidence for the dimer's existence. The comparison of these computationally predicted spectra with experimental data is a critical step in the structural elucidation and characterization of the this compound. nih.gov

Control Strategies for Cefditoren Dimer Impurity in Pharmaceutical Manufacturing

Process Optimization for Dimer Reduction

Controlling the formation of the Cefditoren (B193786) dimer impurity begins with the optimization of the manufacturing process of Cefditoren Pivoxil, the prodrug of Cefditoren. Key parameters that influence the formation of this dimer include temperature, solvent, and pH.

Low-temperature reactions are crucial in minimizing the formation of impurities. For instance, during the acylation step of synthesis, maintaining temperatures below 0°C can help reduce the formation of not only the dimer but also other related impurities like the E-isomer. Similarly, during esterification, keeping the temperature between -10°C and 0°C is effective in minimizing isomerization and subsequent impurity formation.

The choice of solvent also plays a significant role. N-Methylpyrrolidone (NMP) is often used to improve the solubility of intermediates, which can indirectly help in reducing the formation of by-products. The pH of the reaction mixture is another critical factor. For example, adjusting the pH to 3.5 during the workup phase can help control the dehydration that leads to the formation of Δ²-Cefditoren, a related impurity.

A patented method for preparing the Cefditoren pivoxil dimer involves the reaction of Cefditoren pivoxil with a formaldehyde (B43269) solution in the presence of a catalyst. google.com This process highlights the importance of controlling reactants and catalysts to prevent dimer formation. The reaction conditions for this synthesis include a temperature range of 50-100°C and a reaction time of 1.0-4.0 hours, using organic solvents like tetrahydrofuran (B95107) or acetonitrile (B52724). google.com Catalysts for this reaction can include formic acid, acetic acid, sulfuric acid, or phosphoric acid. google.com Therefore, avoiding such conditions and reactants during the primary manufacturing of Cefditoren pivoxil is essential to prevent dimer formation.

Analytical Methodologies for Dimer Content Monitoring

Accurate and sensitive analytical methods are essential for monitoring and controlling the levels of the Cefditoren dimer impurity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Reversed-phase HPLC (RP-HPLC) methods have been developed to separate and quantify Cefditoren and its related impurities, including the dimer. frontiersin.org These methods often utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile or methanol (B129727). frontiersin.orgjapsonline.com The detection is typically carried out using a UV detector. frontiersin.org For instance, a typical RP-HPLC method might use a gradient elution to effectively separate the dimer from the main component and other impurities. frontiersin.org

Ultra-Performance Liquid Chromatography (UPLC) offers a faster and more efficient alternative to HPLC for purity determination. japsonline.com A UPLC method for Cefditoren Pivoxil has been developed using an Acetonitrile and Ammonium (B1175870) Acetate (B1210297) buffer (pH 6.7) and a Kromacil C18 column, demonstrating good linearity and precision. japsonline.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the characterization of unknown degradation products, including dimers. researchgate.net This technique provides information on the molecular weight of the impurities, aiding in their structural elucidation. frontiersin.org

Table 1: Analytical Methods for this compound Monitoring

Technique Details Purpose Reference
RP-HPLCC18 column, gradient elution with buffer and organic solvent, UV detection.Quantification of dimer impurity. frontiersin.org
UPLCKromacil C18 column, Acetonitrile/Ammonium Acetate buffer (pH 6.7).Faster purity determination. japsonline.com
LC-MSCoupled with HPLC for structural analysis.Characterization and identification of dimer and other impurities. frontiersin.orgresearchgate.net

High-Throughput Screening of Dimer Impurities

High-throughput screening (HTS) methodologies are increasingly being employed in pharmaceutical development to rapidly assess various parameters, including impurity profiles. nih.gov While specific HTS methods for this compound are not extensively detailed in the provided search results, the principles of HTS can be applied. Automated analytical systems, such as high-throughput liquid chromatography, can be used to analyze a large number of samples from different manufacturing batches or stability studies to monitor dimer levels. news-medical.net This allows for the rapid identification of process parameters or formulation factors that contribute to dimer formation. Dynamic light scattering (DLS) is another high-throughput technique that can be used to detect aggregates and larger particles, which could include dimers, in solution before more detailed analysis. news-medical.net

Stability Enhancement through Excipient Selection and Formulation Strategies

The stability of Cefditoren Pivoxil in the final dosage form is critical to prevent the formation of the dimer and other degradation products during storage. googleapis.comijprajournal.com Cefditoren pivoxil is known to be sensitive to heat, light, and both acidic and basic conditions. googleapis.com

The selection of appropriate excipients is a key strategy to enhance stability. pharmatimesofficial.com For solid dosage forms, excipients are chosen for their compatibility with the active pharmaceutical ingredient (API). pharmatimesofficial.com In the case of Cefditoren pivoxil, which is practically insoluble in water, excipients that enhance solubility and dissolution, such as surfactants and water-soluble polymers, are often used. googleapis.comgoogle.com However, the interaction between the API and excipients must be carefully evaluated to ensure it does not promote degradation.

Formulation design also plays a crucial role. Solid dosage forms like tablets and capsules are generally more stable than liquid formulations due to the absence of water, which can accelerate degradation. pharmatimesofficial.com For moisture-sensitive drugs like Cefditoren pivoxil, dry granulation is a preferred manufacturing process over wet granulation. researchgate.net

Role of Stabilizers (e.g., Antioxidants, Chelating Agents, Photo-protective Compounds)

To further mitigate degradation, stabilizers are often incorporated into the formulation. google.com

Antioxidants: Oxidative coupling can lead to the formation of dimer impurities. The use of antioxidants can prevent this degradation pathway. Vitamin E has been shown to be an effective antioxidant in Cefditoren pivoxil formulations, leading to a significant decrease in the amount of unknown impurities and total impurities. googleapis.comgoogle.com Other antioxidants that can be used include ascorbyl palmitate, ascorbic acid, and butylated hydroxytoluene (BHT). google.com

Chelating Agents: These agents can sequester metal ions that may catalyze degradation reactions.

Photo-protective Compounds: As Cefditoren is sensitive to light, coatings can be applied to solid dosage forms to protect the API from light-induced degradation. pharmatimesofficial.com

The use of stabilizers has been shown to improve the impurity profile of Cefditoren pivoxil formulations. googleapis.com For example, in a stability study, formulations containing Vitamin E as a stabilizer showed a lower amount of the this compound compared to formulations without it. googleapis.com

Table 2: Impact of Stabilizer on Cefditoren Impurity Levels

Impurity Specification Limit Formulation without Stabilizer (Initial) Formulation with Vitamin E (Initial)
This compoundMax. 1.00%0.633%0.215%

Data adapted from stability test results. googleapis.com

Impurity Profiling and Quality Control Standards for Dimer Content

Impurity profiling is the identification and quantification of all impurities present in a drug substance. conicet.gov.ar This is a regulatory requirement and is crucial for ensuring the safety and quality of the final product. europa.eu The International Council for Harmonisation (ICH) guidelines Q3A and Q3B provide a framework for the reporting, identification, and qualification of impurities. europa.eu

For Cefditoren, the impurity profile includes several known impurities, one of which is the this compound. googleapis.comaxios-research.com The acceptable limit for the this compound is typically set based on toxicological data and the manufacturing process capability. europa.eu Pharmacopoeias may also specify limits for known impurities.

Quality control standards for the dimer content involve setting a specification limit in the drug substance and drug product. google.com This limit is routinely monitored through the analytical methods described in section 8.2. The specification for the this compound is often set at a maximum of 1.00%. googleapis.com The ability to synthesize and isolate high-purity this compound as a reference standard is essential for accurate quantification in quality control testing. google.com

The control strategy for impurities should be based on a thorough understanding of the manufacturing process and the potential for impurity formation. europa.eu This includes identifying the source of the impurity and implementing controls at the appropriate stages of the process to minimize its formation. europa.eu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.